molecular formula C20H22FN3O2 B11568419 N-(4-{[(2E)-2-(4-fluorobenzylidene)hydrazinyl]carbonyl}phenyl)hexanamide

N-(4-{[(2E)-2-(4-fluorobenzylidene)hydrazinyl]carbonyl}phenyl)hexanamide

Cat. No.: B11568419
M. Wt: 355.4 g/mol
InChI Key: GPPBTDHOISDMEX-HYARGMPZSA-N
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Description

N-(4-{[(2E)-2-(4-fluorobenzylidene)hydrazinyl]carbonyl}phenyl)hexanamide is a synthetic organic compound characterized by the presence of a fluorobenzylidene group, a hydrazinylcarbonyl moiety, and a hexanamide chain

Preparation Methods

The synthesis of N-(4-{[(2E)-2-(4-fluorobenzylidene)hydrazinyl]carbonyl}phenyl)hexanamide typically involves the reaction of 4-fluorobenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with 4-aminobenzoic acid to form the hydrazinylcarbonyl derivative. Finally, the hexanamide chain is introduced through an amide coupling reaction .

Chemical Reactions Analysis

N-(4-{[(2E)-2-(4-fluorobenzylidene)hydrazinyl]carbonyl}phenyl)hexanamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(4-{[(2E)-2-(4-fluorobenzylidene)hydrazinyl]carbonyl}phenyl)hexanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{[(2E)-2-(4-fluorobenzylidene)hydrazinyl]carbonyl}phenyl)hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzylidene group may play a role in binding to these targets, while the hydrazinylcarbonyl moiety can participate in redox reactions. The hexanamide chain may influence the compound’s solubility and bioavailability .

Comparison with Similar Compounds

N-(4-{[(2E)-2-(4-fluorobenzylidene)hydrazinyl]carbonyl}phenyl)hexanamide can be compared with similar compounds such as:

Properties

Molecular Formula

C20H22FN3O2

Molecular Weight

355.4 g/mol

IUPAC Name

N-[(E)-(4-fluorophenyl)methylideneamino]-4-(hexanoylamino)benzamide

InChI

InChI=1S/C20H22FN3O2/c1-2-3-4-5-19(25)23-18-12-8-16(9-13-18)20(26)24-22-14-15-6-10-17(21)11-7-15/h6-14H,2-5H2,1H3,(H,23,25)(H,24,26)/b22-14+

InChI Key

GPPBTDHOISDMEX-HYARGMPZSA-N

Isomeric SMILES

CCCCCC(=O)NC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)F

Canonical SMILES

CCCCCC(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)F

Origin of Product

United States

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